

# Application Notes: Nessler's Reagent for Ammonia Detection

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Compound of Interest		
Compound Name:	Potassium mercuric iodide	
Cat. No.:	B1207038	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ammonia (NH<sub>3</sub>) and its ionized form, ammonium (NH<sub>4</sub>+), are critical parameters in a wide range of fields, including environmental water quality monitoring, clinical diagnostics, and industrial process control.[1][2] The accurate quantification of ammonia is essential for assessing pollution, diagnosing medical conditions, and ensuring the efficiency of chemical processes. The Nessler's reagent method is a robust and widely recognized colorimetric technique for determining ammonia concentration.[1][3] Developed by Julius Nessler, this method relies on the reaction of ammonia with an alkaline solution of potassium tetraiodomercurate(II) (K<sub>2</sub>[HgI<sub>4</sub>]) to produce a distinct yellow-to-brown colored compound.[1][4] The intensity of the resulting color is directly proportional to the concentration of ammonia in the sample and can be quantified using spectrophotometry.[2][5]

This document provides detailed application notes and protocols for the use of Nessler's reagent in ammonia detection, summarizing quantitative data, outlining experimental procedures, and addressing potential interferences.

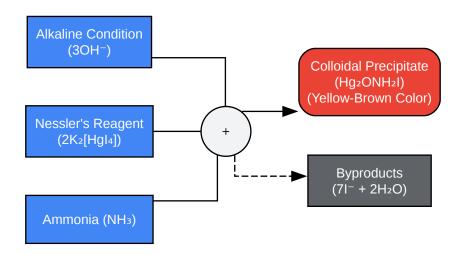
### **Chemical Principle**

The core of the Nessler method is the reaction between ammonia and Nessler's reagent in a strongly alkaline environment, typically provided by potassium or sodium hydroxide.[2] The reagent, K<sub>2</sub>[HgI<sub>4</sub>], reacts with ammonia to form a reddish-brown colloidal compound, often referred to as the Iodide of Million's base (Hg<sub>2</sub>ONH<sub>2</sub>I).[5][6][7] The overall chemical reaction is as follows:



$$2K_{2}[HgI_{4}] + NH_{3} + 3KOH \rightarrow Hg_{2}ONH_{2}I_{\downarrow} + 7KI + 2H_{2}O[5]$$

The resulting colored colloid absorbs light strongly in the blue region of the spectrum, with maximum absorbance typically measured between 420 and 425 nm.[1][8]



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**Caption:** Chemical reaction of ammonia with Nessler's reagent.

#### **Quantitative Data Summary**

The Nessler's reagent method is highly sensitive and provides reliable quantitative data when performed under controlled conditions. Key analytical parameters are summarized in the table below.



Parameter	Value / Description	References
Detection Method	Colorimetric Spectrophotometry	[1][3]
Wavelength (λmax)	420 - 425 nm	[1][8][9]
Detection Range	0.05 - 1.0 mg/L NH₃-N	[1][9]
Linearity	Excellent ( $R^2 \approx 0.999$ ) within the detection range	[8]
Color Development Time	10 - 20 minutes	[1][3][9]
Common Sample Types	Drinking water, surface water, wastewater, biological fluids	[1][5]
Standardized Method	EPA Method 350.2, China HJ 535-2009	[1][10]

## **Reagents and Preparation**

Caution: Nessler's reagent contains mercury, which is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE), and ensure proper disposal according to institutional and local guidelines.[11] All solutions must be prepared using high-purity, ammonia-free distilled water.

- 3.1. Ammonia-Free Water Prepare by distillation. Test the distillate with Nessler's reagent to ensure it is free of ammonia.
- 3.2. Nessler's Reagent (According to EPA Method 350.2)[9][11]
- Dissolve 100 g of mercuric iodide (HgI<sub>2</sub>) and 70 g of potassium iodide (KI) in a small volume of ammonia-free water.
- Separately, prepare a cooled solution of 160 g of sodium hydroxide (NaOH) in 500 mL of ammonia-free water.
- Slowly add the Hgl2/KI mixture to the cooled NaOH solution with constant stirring.



- Dilute the final mixture to 1 liter with ammonia-free water.
- Store in a Pyrex bottle away from direct sunlight. The reagent is stable for up to one year and should be marked as "POISON".[9]
- 3.3. Rochelle Salt Solution (Potassium Sodium Tartrate)[12][13]
- Dissolve 50 g of potassium sodium tartrate (KNaC<sub>4</sub>H<sub>4</sub>O<sub>6</sub>·4H<sub>2</sub>O) in 100 mL of ammonia-free water.
- Gently boil the solution to remove any traces of ammonia.
- Allow to cool and store in a tightly sealed bottle.
- 3.4. Stock Ammonia Solution (1000 mg/L NH3-N)[9][13]
- Dissolve 3.819 g of anhydrous ammonium chloride (NH<sub>4</sub>Cl), previously dried at 100°C for one hour, in ammonia-free water.
- Dilute to 1000 mL in a volumetric flask.
- 3.5. Standard Ammonia Solution (10 mg/L NH3-N)[9]
- Dilute 10.0 mL of the stock ammonia solution (1000 mg/L) to 1 liter in a volumetric flask using ammonia-free water. This solution should be prepared fresh as needed.

## **Experimental Protocols**

Two primary protocols are presented: a direct method for simple sample matrices and a standard method involving distillation for complex samples prone to interference.

#### **Protocol 1: Direct Colorimetric Determination**

This method is suitable for clear water samples with low concentrations of interfering ions.

- Sample Preparation: Pipette 50 mL of the sample (or an aliquot diluted to 50 mL) into a 50 mL graduated mixing cylinder or Nessler tube.
- Blank Preparation: Prepare a blank using 50 mL of ammonia-free water.



- Standard Curve: Prepare a series of standards (e.g., 0.1, 0.2, 0.5, 1.0 mg/L) by diluting the standard ammonia solution.
- Reagent Addition: Add 1 mL of Rochelle salt solution to each tube and mix.[13]
- Add 1.0 mL of Nessler's reagent to each tube and mix thoroughly by inverting the stoppered tubes several times.[13]
- Incubation: Allow 10-15 minutes for maximum color development.[8][12]
- Measurement: Measure the absorbance of the standards and samples against the blank at
   425 nm using a spectrophotometer.
- Calculation: Plot a standard curve of absorbance versus ammonia concentration. Determine the concentration of the sample from the curve.

# Protocol 2: Standard Method with Distillation (EPA 350.2)

This is the method of choice for wastewater and other complex samples to eliminate interferences.[1][9]

- Apparatus Setup: Steam out the distillation apparatus with ammonia-free water until the distillate is free of ammonia as indicated by Nessler's reagent.[9]
- Sample Preparation: Take 400-500 mL of the sample and add 1 N NaOH to adjust the pH to 9.5.[9]
- Distillation: Place the pH-adjusted sample in a Kjeldahl flask. Add borate buffer and distill at a
  rate of 6-10 mL/min, collecting the distillate in a flask containing 50 mL of 2% boric acid
  solution.[1][9]
- Colorimetric Analysis:
  - Take a 50 mL aliquot of the distillate.
  - Add 2.0 mL of Nessler's reagent and mix.[1][9]

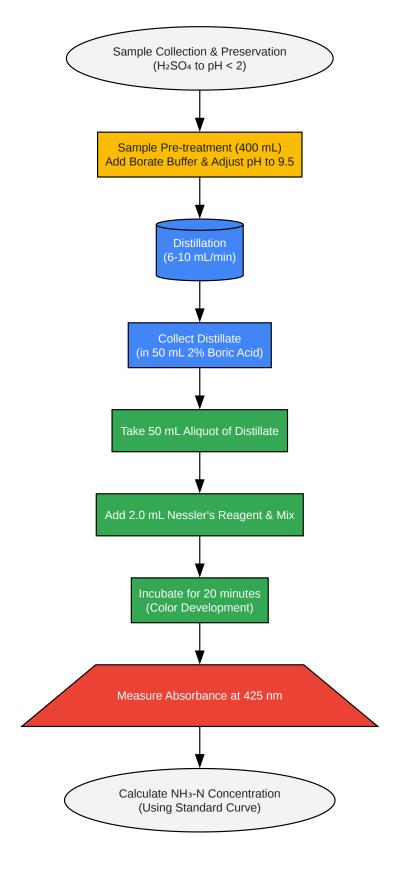
### Methodological & Application





- Allow 20 minutes for color development.[1][9]
- Measure absorbance at 425 nm against a blank prepared with boric acid and ammoniafree water.
- Calculation: Determine the ammonia concentration from a standard curve and apply the appropriate dilution factors.[1]





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**Caption:** Experimental workflow for ammonia detection via distillation.



## **Interferences and Mitigation**

Several substances can interfere with the Nessler method, leading to inaccurate results. Distillation is the most effective means of overcoming most interferences.[9]

Interfering Substance	Type of Interference	Mitigation Strategy	References
Calcium & Magnesium	Precipitation as hydroxides in alkaline conditions, causing turbidity.	Add Rochelle salt solution, which acts as a complexing agent.  Distillation.	[3]
Iron, Sulfide	Causes turbidity upon addition of Nessler's reagent.	Distillation.	[14]
Other Metal lons (e.g., Ru <sup>3+</sup> , In <sup>3+</sup> , Ni <sup>2+</sup> )	Can react to produce colored compounds or absorb at 420 nm.	Distillation.	[8]
Aldehydes, Alcohols, Acetone	Can cause turbidity or off-color development.	Distillation.	[1][15]
Aromatic & Aliphatic Amines	May react with the reagent to produce a yellow-brown color.	Distillation.	[9][15]
Residual Chlorine	Interferes with the reaction.	Dechlorinate the sample with sodium thiosulfate or sodium arsenite prior to distillation.	[9]
High Ammonia Concentration	Can cause the formation of an orange precipitate instead of a yellow solution.	Dilute the sample prior to analysis.	[15]



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